5-Phenylthiadiazole-4-sulfonyl chloride
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Overview
Description
5-Phenylthiadiazole-4-sulfonyl chloride is a versatile chemical compound belonging to the class of sulfonyl chlorides. It has garnered significant interest due to its applications in various fields such as medical research, environmental research, and industrial research. This compound is characterized by the presence of a phenyl group attached to a thiadiazole ring, which is further substituted with a sulfonyl chloride group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylthiadiazole-4-sulfonyl chloride typically involves the cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate. This intermediate is obtained from available reagents under the action of Lawesson’s reagent and oxidative chlorination of the intermediate benzyl 5-phenyl-1,3-thiazol-4-ylsulfide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented in the literature. the general approach involves the use of readily available starting materials and reagents, followed by purification and characterization using techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) .
Chemical Reactions Analysis
Types of Reactions: 5-Phenylthiadiazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction Reactions: The thiadiazole ring can participate in oxidation and reduction reactions, although specific examples are less commonly reported.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidative Chlorination: Lawesson’s reagent is used for the oxidative chlorination step in the synthesis.
Major Products:
Sulfonamide Derivatives: Formed through nucleophilic substitution reactions.
Thiol Derivatives: Formed through cyclization and subsequent reactions.
Scientific Research Applications
5-Phenylthiadiazole-4-sulfonyl chloride has been utilized in various scientific research applications, including:
Medical Research: It has shown potential as an antitumor agent, with studies indicating its efficacy against certain cancer cell lines.
Environmental Research: The compound has been investigated for its potential use in environmental remediation processes.
Industrial Research: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 5-Phenylthiadiazole-4-sulfonyl chloride involves its interaction with specific molecular targets and pathways. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activity, including its potential as an antitumor agent .
Comparison with Similar Compounds
5-Phenyl-1,3-thiazole-4-sulfonyl chloride: Shares structural similarities but differs in the heterocyclic ring.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Another thiadiazole derivative with different substituents.
Uniqueness: 5-Phenylthiadiazole-4-sulfonyl chloride is unique due to its specific combination of a phenyl group, thiadiazole ring, and sulfonyl chloride group. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
IUPAC Name |
5-phenylthiadiazole-4-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2S2/c9-15(12,13)8-7(14-11-10-8)6-4-2-1-3-5-6/h1-5H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVQNRFMBWTADJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=NS2)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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